5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-21(20-13-14-12-15(23(25)26)10-11-19(14)28-20)22-17-8-4-5-9-18(17)27-16-6-2-1-3-7-16/h1-13H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNUPJSTFOPOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The phenoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and various substituted products from substitution reactions .
Scientific Research Applications
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-bacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species that can damage cellular components. The compound may also interact with proteins and enzymes, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs: Benzothiophene vs. Benzofuran Derivatives
5-Nitro-N-(4-Phenyl-1,3-Thiazol-2-yl)-N-(Prop-2-en-1-yl)-1-Benzothiophene-2-Carboxamide (C₂₁H₁₅N₃O₃S₂)
- Core Structure : Benzothiophene with a nitro group at position 5 and a carboxamide at position 2.
- Substituents : Dual substitution on the amide nitrogen: a 4-phenylthiazole and an allyl group.
- Molecular Weight : 421.49 g/mol.
- The allyl group may influence pharmacokinetics (e.g., membrane permeability).
- Contrast with Target Compound: The absence of a phenoxyphenyl group and presence of thiazole/allyl substituents suggest divergent biological targets compared to the simpler 2-phenoxyphenyl-substituted analog .
5-Nitrobenzofuran-2-Carboxamide Derivatives
- Core Structure : Benzofuran (oxygen analog of benzothiophene) with a nitro group and carboxamide.
- Synthesis : Derivatives synthesized via Curtis rearrangement, yielding compounds like 5-nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide.
- Key Contrast : The oxygen atom in benzofuran may reduce lipophilicity compared to sulfur-containing benzothiophenes, altering bioavailability and target affinity .
Nitrofuran Derivatives with Antimicrobial Activity
N-(3-(1H-Imidazol-1-yl)Propyl)-5-Nitrofuran-2-Carboxamide (Compound 2)
- Core Structure : Nitrofuran (five-membered furan ring with a nitro group).
- Substituents : Imidazole-propyl chain on the amide nitrogen.
- Activity : Demonstrated antifungal activity, likely due to nitro group-induced oxidative stress in microbial cells.
- Toxicity: Nitrofurans are notorious for carcinogenic risks (see Section 3.2), necessitating careful toxicological evaluation .
5-Nitro-N-(2-(Pyridin-2-yl)Ethyl)Furan-2-Carboxamide (Compound 3)
- Substituents : Pyridine-ethyl group on the amide nitrogen.
- Activity : Enhanced solubility and target specificity compared to imidazole derivatives due to pyridine’s basicity.
Sulfonamide Analogs
4-Nitro-N-(2-Phenoxyphenyl)Benzenesulfonamide (Compound 8)
- Core Structure : Benzene ring with a sulfonamide group.
- Substituents: 2-Phenoxyphenyl group (shared with the target compound).
- Synthesis: Prepared via nucleophilic substitution using phenol, K₂CO₃, and KI in DMF.
- Contrast : The sulfonamide group (-SO₂NH-) differs from carboxamide (-CONH-), altering electronic properties and hydrogen-bonding capacity. Sulfonamides are classically associated with antibacterial activity but may lack the heterocyclic diversity of benzothiophenes .
Toxicological and Carcinogenic Profiles of Nitro-Substituted Compounds
Carcinogenicity in Rodent Models
- Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl] Hydrazide: Effect: Induced squamous cell carcinomas (stomach), lung adenocarcinomas, and leukemias in 21/22 mice. Mechanism: Nitro group reduction to reactive intermediates causing DNA alkylation or oxidative damage .
5-Acetamido-3-(5-Nitro-2-Furyl)-6H-1,2,4-Oxadiazine :
Antifungal vs. Carcinogenic Trade-offs
- Benzothiophene Carboxamides: Limited direct toxicity data, but structural similarities to nitrofurans suggest a need for rigorous carcinogenicity screening .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's benzothiophene core is known to confer distinct chemical properties, making it a candidate for various therapeutic applications, particularly in oncology and antibacterial research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H14N2O4S |
| Molecular Weight | 378.41 g/mol |
| CAS Number | Not available |
The presence of the nitro group and the phenoxyphenyl substituent are critical for its biological activity, potentially influencing interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to the formation of reactive intermediates that may induce oxidative stress within cells, contributing to cell death mechanisms.
- Protein Interaction : The compound has been shown to interact with specific proteins, inhibiting their function. This includes potential binding to enzymes involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Preliminary results indicate moderate activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results position the compound as a potential lead for developing new antibacterial agents.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Case Study on Anticancer Efficacy : A study involving xenograft models showed that administration of this compound significantly reduced tumor size compared to controls, indicating its potential as an effective anticancer agent.
- Mechanistic Study : Research focusing on apoptosis pathways revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cancer cells.
Q & A
Basic: What are the recommended synthetic routes for 5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the benzothiophene core via cyclization of 2-mercaptobenzoic acid derivatives under acidic conditions.
Nitro Group Introduction: Nitration at the 5-position using a mixture of nitric and sulfuric acids, with temperature control (0–5°C) to minimize byproducts .
Carboxamide Coupling: React the nitro-substituted benzothiophene-2-carbonyl chloride with 2-phenoxyaniline in anhydrous dichloromethane, using triethylamine as a base to facilitate amide bond formation .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Use inert atmospheres (e.g., N₂) during coupling to prevent hydrolysis of the acyl chloride.
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 421.4921) and fragmentation patterns consistent with the benzothiophene backbone .
- IR Spectroscopy: Identify key functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, amide C=O ~1680 cm⁻¹) .
Basic: What preliminary biological screening assays are recommended to assess its therapeutic potential?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity .
- Enzyme Inhibition: Test against kinases (e.g., MAPK1) using fluorescence-based assays to evaluate competitive or non-competitive binding .
Advanced: How can molecular docking simulations elucidate its mechanism of action against specific targets?
Methodological Answer:
Target Selection: Prioritize proteins implicated in disease pathways (e.g., MAPK1 for anticancer activity) using databases like PDB or UniProt .
Docking Workflow:
- Prepare the ligand (compound) and receptor (target protein) structures using software like AutoDock Vina.
- Define binding pockets based on crystallographic data (e.g., ATP-binding site in kinases).
Analysis: Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with active-site residues, π-π stacking with aromatic side chains) .
Validation: Compare docking results with mutagenesis studies or competitive binding assays to confirm predicted interactions.
Advanced: How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Dose-Response Curves: Use a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects or biphasic responses.
- Metabolic Stability: Assess compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts .
- Cross-Study Comparison: Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) to contextualize potency differences .
Advanced: What strategies improve synthetic yield and purity for large-scale research applications?
Methodological Answer:
- Solvent Optimization: Replace dichloromethane with THF/water biphasic systems for greener amide coupling .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions and reduce side products .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates (>95%) .
- Scale-Up Considerations: Implement continuous flow reactors for nitration steps to enhance safety and reproducibility .
Advanced: How is the compound’s stability evaluated under varying storage and experimental conditions?
Methodological Answer:
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Photostability: Expose solid and solution phases to UV light (254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; quantify intact compound using UV-Vis spectroscopy .
- Long-Term Storage: Store lyophilized powder at -20°C under argon to prevent oxidation and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
